

A Spectroscopic Comparison of Ethyl 2-methyl-3-nitrobenzoate and Its Precursors

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Compound of Interest

Compound Name: *Ethyl 2-methyl-3-nitrobenzoate*

Cat. No.: *B1306129*

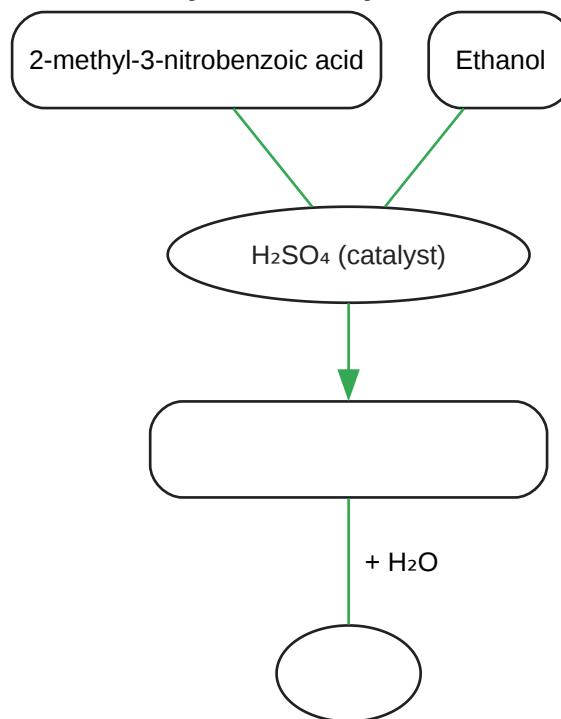
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This guide provides a detailed spectroscopic comparison of the aromatic ester, **Ethyl 2-methyl-3-nitrobenzoate**, with its synthetic precursors, 2-methyl-3-nitrobenzoic acid and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive analysis supported by experimental data and protocols.

Synthetic Pathway

Ethyl 2-methyl-3-nitrobenzoate is synthesized via the Fischer esterification of 2-methyl-3-nitrobenzoic acid with ethanol, using a strong acid catalyst, typically sulfuric acid. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis of Ethyl 2-methyl-3-nitrobenzoate



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Caption: Synthetic route to **Ethyl 2-methyl-3-nitrobenzoate**.

Experimental Protocols

Synthesis of Ethyl 2-methyl-3-nitrobenzoate (Fischer Esterification)

Materials:

- 2-methyl-3-nitrobenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate

- Ethyl acetate
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitrobenzoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution while stirring.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **Ethyl 2-methyl-3-nitrobenzoate**.
- The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: A thin film of the liquid sample (**Ethyl 2-methyl-3-nitrobenzoate** and ethanol) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For the solid sample (2-methyl-3-nitrobenzoic acid), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition: Both ^1H NMR and ^{13}C NMR spectra are acquired. For ^1H NMR, standard parameters are used. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon atom.

2.2.3. Mass Spectrometry (MS)

- Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
- Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- Data Acquisition: The sample is introduced into the ion source (typically via direct infusion or after separation by Gas Chromatography). The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500 amu.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Ethyl 2-methyl-3-nitrobenzoate** and its precursors. Please note that where experimental data for **Ethyl 2-methyl-3-nitrobenzoate** is not readily available in public databases, predicted values based on spectroscopic principles and data from analogous compounds are provided and indicated as such.

Infrared (IR) Spectroscopy Data

Functional Group	**2-methyl-3-nitrobenzoic acid (cm⁻¹) **	Ethanol (cm ⁻¹)[1]	Ethyl 2-methyl-3-nitrobenzoate (cm ⁻¹) (Predicted)
O-H stretch (acid)	3300-2500 (broad)	-	-
O-H stretch (alcohol)	-	3400-3200 (broad)	-
C-H stretch (aromatic)	~3100-3000	-	~3100-3000
C-H stretch (aliphatic)	~2980-2850	~2981	~2980-2850
C=O stretch (acid)	~1700	-	-
C=O stretch (ester)	-	-	~1725
N-O stretch (nitro)	~1530 (asymmetric), ~1350 (symmetric)	-	~1530 (asymmetric), ~1350 (symmetric)
C-O stretch (acid/ester)	~1300-1200	~1055	~1250 and ~1100

¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Proton Environment	2-methyl-3-nitrobenzoic acid (δ, ppm)	Ethanol (δ, ppm)[2]	Ethyl 2-methyl-3-nitrobenzoate (δ, ppm) (Predicted)
-COOH	~11-13 (s, 1H)	-	-
-OH	-	~1.0-5.0 (s, 1H, variable)	-
Ar-H	~7.5-8.2 (m, 3H)	-	~7.4-8.0 (m, 3H)
Ar-CH ₃	~2.6 (s, 3H)	-	~2.5 (s, 3H)
-OCH ₂ CH ₃	-	~3.6 (q, 2H)	~4.4 (q, 2H)
-OCH ₂ CH ₃	-	~1.2 (t, 3H)	~1.4 (t, 3H)

¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

Carbon Environment	2-methyl-3-nitrobenzoic acid (δ , ppm)	Ethanol (δ , ppm)	Ethyl 2-methyl-3-nitrobenzoate (δ , ppm) (Predicted)
-C=O	~171	-	~165
Ar-C (quaternary)	~125-150	-	~125-150
Ar-CH	~120-140	-	~120-140
Ar-CH ₃	~15-20	-	~15-20
-OCH ₂ CH ₃	-	~58	~62
-OCH ₂ CH ₃	-	~18	~14

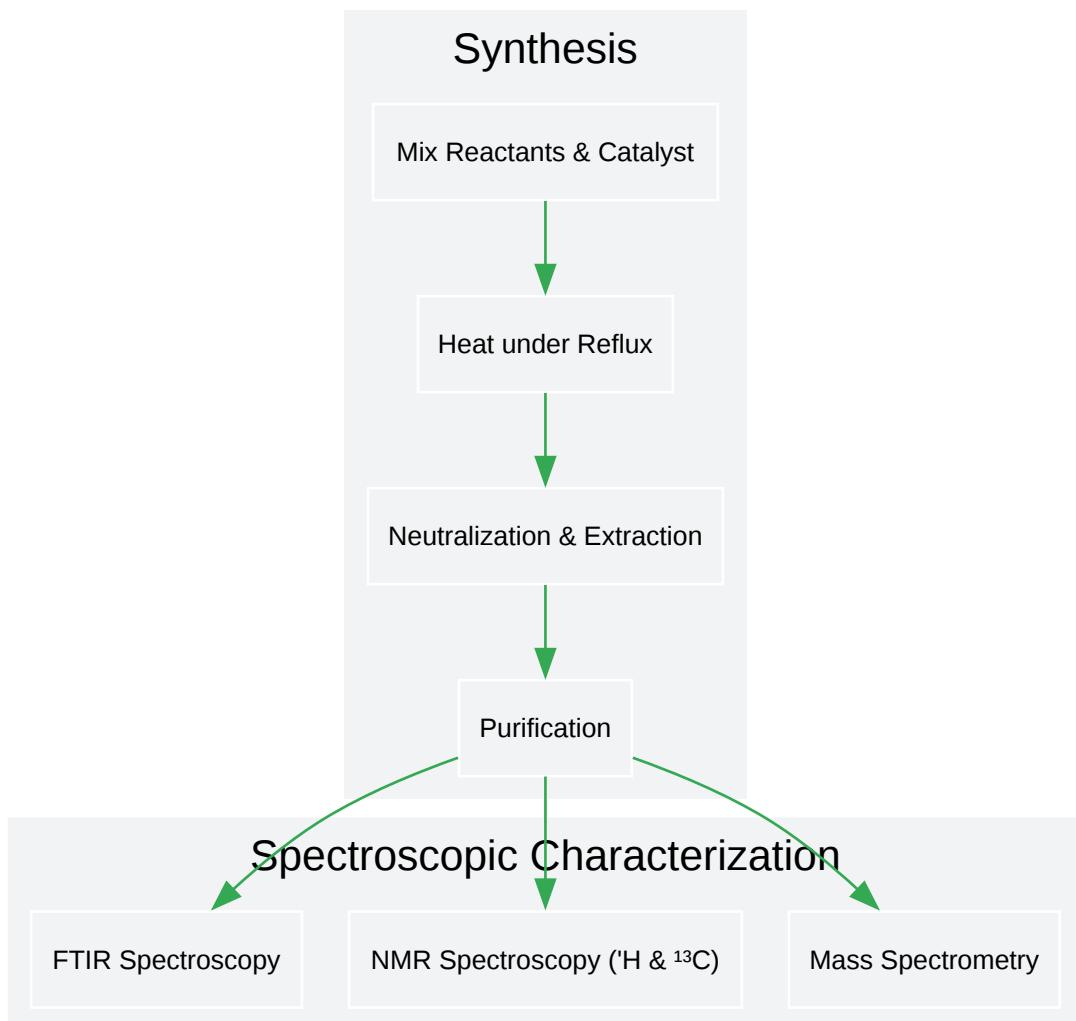
Mass Spectrometry Data (EI)

Compound	Molecular Ion (M^+ , m/z)	Key Fragment Ions (m/z)
2-methyl-3-nitrobenzoic acid	181	164 ($[M-OH]^+$), 136 ($[M-NO_2]^+$), 118, 91, 65
Ethanol	46 ^[3]	45 ($[M-H]^+$), 31 ($[CH_2OH]^+$), 29 ($[C_2H_5]^+$) ^[3]
Ethyl 2-methyl-3-nitrobenzoate	209 (Predicted)	180 ($[M-C_2H_5]^+$), 164 ($[M-OC_2H_5]^+$), 136 ($[M-COOC_2H_5]^+$), 118, 91

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

General Experimental Workflow



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Caption: Overview of the synthesis and characterization process.

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